-Bromo-6-fluoro-3-methylbenzaldehyde is a chemical compound belonging to the class of aromatic aldehydes. While its specific applications in scientific research are limited, it has been synthesized and characterized in various studies. Researchers have employed different methods for its synthesis, including:
These studies typically involve detailed characterization of the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].
Due to the presence of functional groups like bromine, fluorine, and the aldehyde group, 2-bromo-6-fluoro-3-methylbenzaldehyde possesses potential for various applications, although these haven't been extensively explored in scientific research. These potential applications include:
2-Bromo-6-fluoro-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula and a CAS number of 154650-16-5. This compound features a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 3-position of the benzene ring. Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.
The synthesis of 2-Bromo-6-fluoro-3-methylbenzaldehyde typically involves two main steps:
These methods can be adapted for industrial production, ensuring high yield and purity through controlled reaction conditions.
Interaction studies of 2-Bromo-6-fluoro-3-methylbenzaldehyde focus on its biochemical effects and mechanisms. These studies often involve assessing its reactivity towards different biological targets, including enzymes and receptors. Understanding these interactions can provide insights into its potential therapeutic applications and mechanisms of action .
Several compounds exhibit structural similarities to 2-Bromo-6-fluoro-3-methylbenzaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Bromo-6-fluoro-3-methoxybenzaldehyde | C8H6BrFO2 | Contains a methoxy group instead of a methyl group |
6-Bromo-2-fluoro-3-methoxybenzaldehyde | C8H6BrFO2 | Different positioning of bromine and methoxy groups |
2,4-Dibromo-6-fluorobenzaldehyde | C8H5Br2F O | Contains two bromine atoms, increasing reactivity |
2-Bromo-4,6-difluorobenzaldehyde | C8H4BrF2O | Two fluorine atoms enhance electrophilicity |
4-Bromo-2-fluoro-5-methylbenzaldehyde | C8H7BrF O | Different substitution pattern affecting properties |
The uniqueness of 2-Bromo-6-fluoro-3-methylbenzaldehyde lies in its specific combination of a methyl group with halogen substitutions. This configuration influences its chemical reactivity, boiling point, solubility, and interactions with other molecules, making it distinct from its analogs .
Irritant